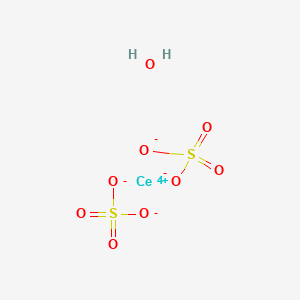

Cerium(IV) sulfate hydrate

Overview

Description

Cerium(IV) sulfate hydrate is an oxidizing agent used for the generation of o-benzoquinone from catechol. It promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes .

Molecular Structure Analysis

Cerium(IV) sulfate hydrate is a hydrated salt of cerium sulfate. Its molecule contains cerium ions coordinated with eight oxygen atoms. Its crystals have been reported to be orthorhombic .Chemical Reactions Analysis

Cerium(IV) sulfate hydrate acts as an oxidizing agent. It is used for the generation of o-benzoquinone from catechol and promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes .Physical And Chemical Properties Analysis

Cerium(IV) sulfate hydrate exists as the anhydrous salt Ce(SO4)2 as well as a few hydrated forms: Ce(SO4)2(H2O)x, with x equal to 4, 8, or 12. These salts are yellow to yellow/orange solids that are moderately soluble in water and dilute acids .Scientific Research Applications

1. Structural Properties

Cerium(IV) sulfate hydrate demonstrates complex structural characteristics, such as the formation of sulfate bridges and the presence of both infinite and blocked channels parallel to a specific axis in its crystalline form. This is exemplified in a study on cerium(IV) neodymium(III) hydrogen sulfate hydrate, which highlights these unique structural elements (Barnes, Paton, & Seaward, 1993).

2. Microstructural Analysis and Crystallite Growth

Research into nanocrystalline cerium(IV) oxide powders produced by thermal dehydration of hydrated ceria precipitates from ceric ammonium and sulfate salts has provided insights into the microstructural properties and crystallite growth kinetics of these materials (Audebrand, Auffredic, & Louër, 2000).

3. Nanoparticle Synthesis and Agglomeration

Cerium(IV) sulfate hydrate is instrumental in the synthesis of cerium(IV) oxide nanoparticles. The addition of sulfate ions significantly impacts the crystallite size and morphology, promoting spherical agglomeration of these nanoparticles (Hirano, Fukuda, Iwata, Hotta, & Inagaki, 2004).

4. Open-framework Structure Synthesis

A novel open-framework cerium sulfate hydrate has been synthesized and characterized. This structure, with one-dimensional eight-membered ring channels, offers potential for various applications due to its unique structural features (Yu, Wang, Chen, Xing, Ishiwata, Saito, & Takano, 2004).

5. Use as a Heterogeneous Catalyst

Cerium(IV) sulfate tetrahydrate has been identified as an efficient, reusable, and solid acidic catalyst for synthesizing organic compounds, highlighting its potential in chemical synthesis applications (Davoodnia, Khashi, & Tavakoli-Hoseini, 2014).

6. Thermal Decomposition Studies

Studies on the thermal decomposition of cerium(IV) sulfate hydrate offer insights into the surface and bulk chemical changes during this process, which is crucial for understanding its thermal stability and potential applications in various fields (Poston, Siriwardane, Fisher, & Miltz, 2003).

7. Role in Oxidation Reactions

Cerium(IV) sulfate hydrate plays a significant role in oxidation reactions, including in the Belousov-Zhabotinskii oscillating reaction. Its interaction with other acids and its impact on the reaction kinetics have been studied extensively (Sullivan & Thompson, 1979).

Mechanism of Action

Safety and Hazards

Cerium(IV) sulfate hydrate is a strong oxidizer and can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to handle it with protective gloves, clothing, eye protection, and face protection . It is also classified as very toxic to aquatic life with long-lasting effects .

Future Directions

The interaction of Cerium(IV) with relatively low-molecular-weight organic compounds is intensely studied due to its widespread use in various fields of chemistry and technology as a catalyst for numerous reactions, a complexing agent, and a one-electron oxidizing agent . The oxidation of dicarboxylic acids by cerium (IV) sulfate in the context of the actively explored Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions is of particular interest .

properties

IUPAC Name |

cerium(4+);disulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H2O4S.H2O/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);1H2/q+4;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNANFSXYDCURQS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603801 | |

| Record name | Cerium(4+) sulfate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(IV) sulfate hydrate | |

CAS RN |

123333-60-8 | |

| Record name | Cerium(4+) sulfate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

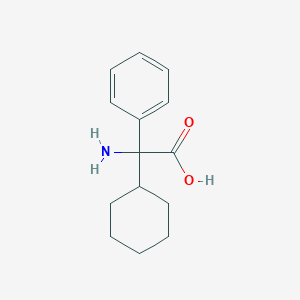

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

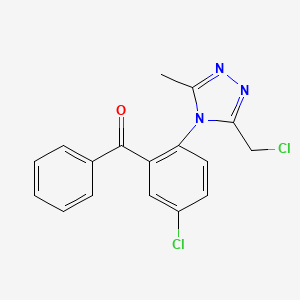

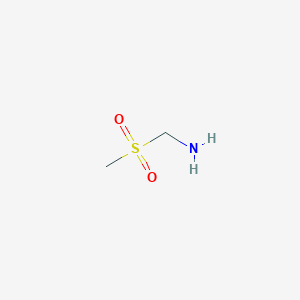

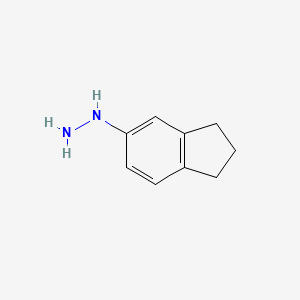

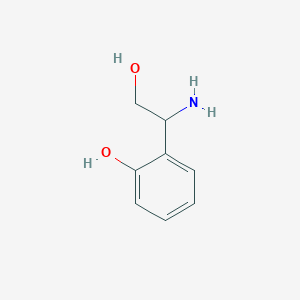

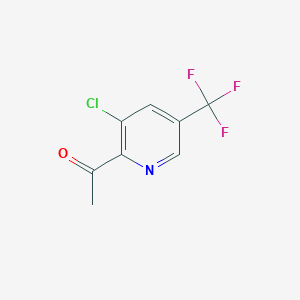

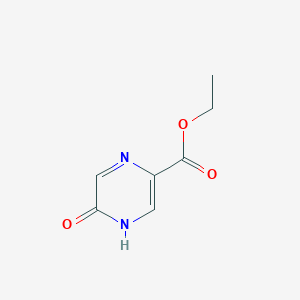

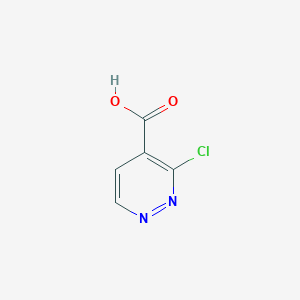

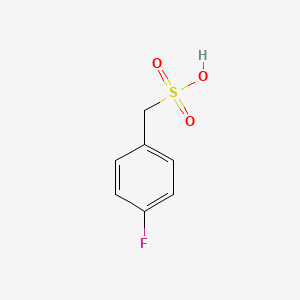

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B1603494.png)